molecular formula C19H12N2O5 B5572995 2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5572995
M. Wt: 348.3 g/mol
InChI Key: ZIKQHGFYRPNJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H12N2O5 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07462149 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

Researchers have been exploring the synthesis of heterocyclic derivatives, such as isoquinolinediones, through various chemical reactions. For instance, a study demonstrates the synthesis of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones via a tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions, using nitrogen dioxide as both the nitro source and oxidant. This method allows for the production of isoquinolinedione derivatives with moderate to good yields, which can be further converted into aminomethyl or hydroxyl substituted heterocyclic derivatives through simple reduction (Li et al., 2017).

Organic Photophysics

The synthesis and photophysical properties of novel benzo[de]isoquinoline-1,3-dione derivatives have been investigated, focusing on their potential as fluorescent probes or materials. These compounds have been studied for their luminescence properties, showing potential for application in sensing and organic electronics. For example, a study on the synthesis, characterization, and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones revealed insights into the molecular interactions and structural stabilization of these compounds, highlighting their potential in material science (Lu & He, 2012).

Polymer Stabilization and Brightening

Innovative research has been conducted on combining benzo[de]isoquinoline-1,3-dione derivatives with UV absorbers for the simultaneous brightening and stabilization of polymers. These studies have synthesized novel compounds that exhibit both fluorescent properties and photostabilizing efficiency, indicating their utility in enhancing the durability and appearance of polymer materials. Such compounds represent a "one-step" solution for the fluorescent brightening and stabilization of polymers, showcasing their application in materials science and engineering (Bojinov et al., 2007).

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-26-12-7-5-11(6-8-12)20-18(22)14-4-2-3-13-16(21(24)25)10-9-15(17(13)14)19(20)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKQHGFYRPNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.